molecular formula C15H14O6 B442412 Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate CAS No. 332165-50-1

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate

Cat. No. B442412
CAS RN: 332165-50-1
M. Wt: 290.27g/mol
InChI Key: ZSVNXMACJMHFDO-UHFFFAOYSA-N
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Description

“Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate” is a chemical compound with the CAS Number: 332165-50-1 . It has a molecular weight of 290.27 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14O6/c1-18-14-7-10 (8-16)3-5-12 (14)20-9-11-4-6-13 (21-11)15 (17)19-2/h3-8H,9H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 455.6±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 74.9±0.3 cm^3, and it has 6 H bond acceptors and 7 freely rotating bonds .

Scientific Research Applications

Synthesis and Biological Activity

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate and its derivatives have been explored for their synthetic routes and potential in various biological activities. Studies have outlined the synthesis of related compounds, demonstrating their importance as intermediates in the production of natural products with biological activities. For instance, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls—a series of natural products with versatile biological activities—highlights the compound's relevance in medicinal chemistry (Lou Hong-xiang, 2012).

Chemical Transformations and Reactions

The compound and its analogs have been subjects of study for their unique reactions and transformations, contributing to the field of organic synthesis. For example, the investigation into the reaction of methyl (diethoxyphosphorylmethyl)furoates with potassium hydroxide in ethanol to form stable methyl urethanes via Curtius rearrangement provides insights into new synthetic pathways (L. M. Pevzner, 2011). Additionally, the anodic oxidation of methyl 5-acetyl-2-furoate leading to various reaction products, including ring-opened diesters and lactone, demonstrates the electrochemical versatility of such compounds (S. Torii, Hideo Tanaka, Tsutomu Okamoto, 1972).

Renewable PET Production

The exploration of renewable resources for the production of biobased terephthalic acid precursors has led to studies on the Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans. Research indicates that methyl 5-(methoxymethyl)-furan-2-carboxylate can react with ethylene to produce precursors for renewable polyethylene terephthalate (PET), showcasing the compound's potential in sustainable materials science (J. Pacheco, J. Labinger, A. Sessions, Mark E. Davis, 2015).

properties

IUPAC Name

methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-18-14-7-10(8-16)3-5-12(14)20-9-11-4-6-13(21-11)15(17)19-2/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVNXMACJMHFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353342
Record name methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate

CAS RN

332165-50-1
Record name methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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